tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been reported to be efficient and utilizes readily available starting materials . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry, as seen in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods may provide insights into potential synthetic routes for the compound of interest.
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group . This technique could similarly be applied to determine the molecular structure of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl dihydropyridine derivatives has been explored, such as the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct . Additionally, Diels-Alder reactions with 2,6-bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine have been performed to yield various adducts . These studies indicate that the tert-butyl dihydropyridine core is amenable to a range of chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting points, and stability under various conditions are important characteristics that can be deduced from related compounds . Spectroscopic methods such as NMR and mass spectrometry have been used to confirm the structures of related compounds , which could also be applied to analyze the compound .
Scientific Research Applications
Application 1: Preparation of Dipeptidyl Peptidase IV Inhibitors
- Summary of the Application : This compound is used in the synthesis of dipeptidyl peptidase IV inhibitors derived from β-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole . These inhibitors are potential therapeutic agents for the treatment of type 2 diabetes.
Application 2: Synthesis of Thermo-sensitive Terpolymer Hydrogels
- Summary of the Application : This compound is used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications . These hydrogels can respond to changes in temperature, making them ideal for controlled release drug delivery systems.
- Methods of Application : The hydrogels are photopolymerised using light-sensitive initiators . The chemical structures of the hydrogels are confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The hydrogels exhibit a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio is increased . They also have thermo-reversible properties and their swelling properties are dependent on test temperature, monomer feed ratios and crosslinker content .
Application 3: Nitration and Nitrosylation Reactions
- Summary of the Application : This compound is used in nitration and nitrosylation reactions . These reactions are important in the synthesis of various organic compounds.
Application 4: Nitration and Nitrosylation Reactions
Safety And Hazards
The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYTVUBQZSSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444818 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
211108-48-4 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.